GIRK1/2 vs. GIRK1/4 Subtype Activation Potency: Differential Selectivity Profile vs. ML297
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide exhibits a GIRK1/2 activation EC50 of 176 nM and a GIRK1/4 activation EC50 of 283 nM in thallium flux assays using HEK293 cells co-expressing rat mGlu8 [1]. This yields a GIRK1/2-to-GIRK1/4 selectivity ratio of approximately 1.6-fold. In contrast, the widely used reference activator ML297 (VU0456810) displays a GIRK1/2 EC50 of 160 nM and a GIRK1/4 EC50 of 1,800 nM, corresponding to an approximately 11.3-fold selectivity ratio . The quantitative difference in selectivity profiles means that these two compounds cannot be used interchangeably for experiments requiring balanced dual GIRK1/2 and GIRK1/4 activation versus those demanding GIRK1/2-preferential pharmacology.
| Evidence Dimension | GIRK1/2 and GIRK1/4 activation potency (EC50) and selectivity ratio |
|---|---|
| Target Compound Data | GIRK1/2 EC50 = 176 nM; GIRK1/4 EC50 = 283 nM; Selectivity ratio (GIRK1/4 / GIRK1/2) = 1.6-fold |
| Comparator Or Baseline | ML297 (VU0456810): GIRK1/2 EC50 = 160 nM; GIRK1/4 EC50 = 1,800 nM; Selectivity ratio = 11.3-fold |
| Quantified Difference | The target compound shows substantially balanced dual activity (ratio ~1.6) versus ML297's strong GIRK1/2 preference (ratio ~11.3). |
| Conditions | Thallium flux assay in HEK293 cells co-expressing rat mGlu8; compound incubation conditions as described in source references. |
Why This Matters
For researchers studying cardiac (GIRK1/4) or CNS (GIRK1/2) channel function, the balanced vs. biased selectivity profile directly determines which compound is appropriate, making incorrect substitution a source of irreproducible results.
- [1] BindingDB Entry BDBM50532037 (CHEMBL4457178). EC50 data for human GIRK1/4 and GIRK1/2 channels. BindingDB, accessed via bindingdb.org. View Source
